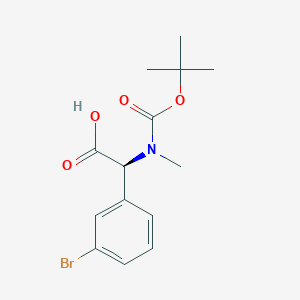
(S)-2-(3-Bromophenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(3-Bromophenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. The presence of the bromophenyl group and the tert-butoxycarbonyl-protected amino group makes it a versatile intermediate in the synthesis of various biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(3-Bromophenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (S)-2-amino-2-(3-bromophenyl)acetic acid.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Methylation: The protected amino acid is then methylated using methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
Types of Reactions:
Substitution Reactions:
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of the tert-butoxycarbonyl group.
Oxidation: Reagents like potassium permanganate (KMnO4) can be employed.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenyl derivatives can be obtained.
Deprotected Amine: Removal of the tert-butoxycarbonyl group yields the free amine.
科学研究应用
(S)-2-(3-Bromophenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
作用机制
The mechanism of action of (S)-2-(3-Bromophenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. The bromophenyl group can participate in π-π interactions, while the amino group can form hydrogen bonds with biological molecules. These interactions influence the compound’s binding affinity and specificity.
相似化合物的比较
- (S)-2-(3-Chlorophenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid
- (S)-2-(3-Fluorophenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid
- (S)-2-(3-Methylphenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid
Comparison:
- Uniqueness: The presence of the bromine atom in (S)-2-(3-Bromophenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid imparts unique reactivity and electronic properties compared to its chloro, fluoro, and methyl analogs.
- Reactivity: The bromine atom is more reactive in nucleophilic substitution reactions compared to chlorine and fluorine, making it a valuable intermediate in organic synthesis.
- Applications: While all these compounds can serve as intermediates in pharmaceutical synthesis, the bromine derivative may offer distinct advantages in terms of reactivity and selectivity.
属性
分子式 |
C14H18BrNO4 |
|---|---|
分子量 |
344.20 g/mol |
IUPAC 名称 |
(2S)-2-(3-bromophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16(4)11(12(17)18)9-6-5-7-10(15)8-9/h5-8,11H,1-4H3,(H,17,18)/t11-/m0/s1 |
InChI 键 |
TWELWDKSZSYNPN-NSHDSACASA-N |
手性 SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](C1=CC(=CC=C1)Br)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)N(C)C(C1=CC(=CC=C1)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


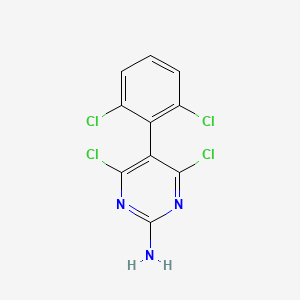
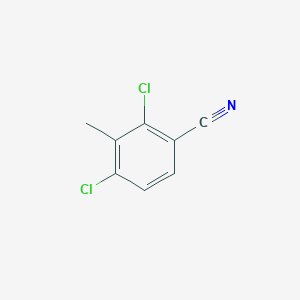
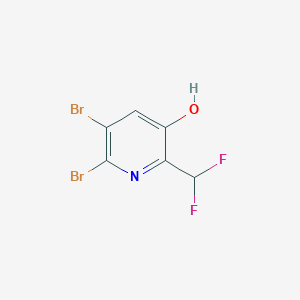



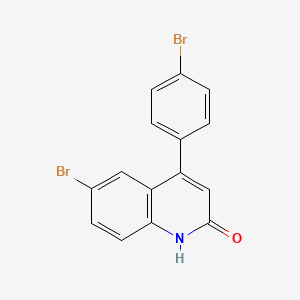
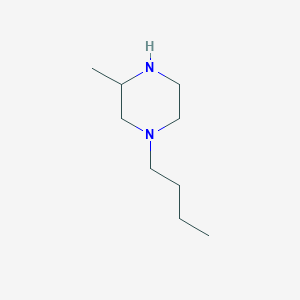
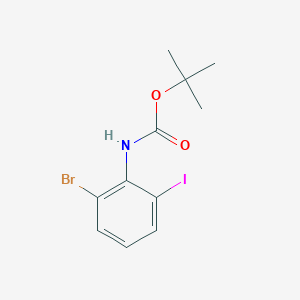
![1'-Tert-butyl 4'-ethyl 3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1',4'-dicarboxylate](/img/structure/B13094587.png)

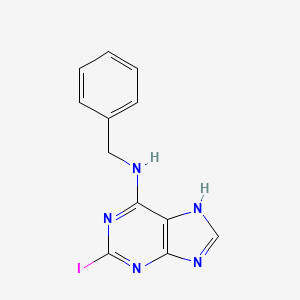

![3-(3-Bromophenyl)-5-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B13094624.png)
